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N-Methyl-1-deoxynojirimycin -

N-Methyl-1-deoxynojirimycin

Catalog Number: EVT-7930247
CAS Number:
Molecular Formula: C7H15NO4
Molecular Weight: 177.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-methyl-1-deoxynojirimycin is a hydroxypiperidine that is duvoglustat in which the amino hydrogen is replaced by a methyl group. It is an inhibitor of alpha-glucosidase, an agonist of the glucose sensor SGLT3 and exhibits anti-HIV activity. It has a role as an EC 3.2.1.20 (alpha-glucosidase) inhibitor, an anti-HIV agent, a plant metabolite and a cardioprotective agent. It is a tertiary amino compound, a hydroxypiperidine and a piperidine alkaloid. It is functionally related to a duvoglustat.
N-Methyl-1-deoxynojirimycin is a natural product found in Morus alba with data available.
Overview

N-Methyl-1-deoxynojirimycin is a synthetic derivative of 1-deoxynojirimycin, a naturally occurring iminosugar. This compound is recognized for its ability to inhibit alpha-glucosidases, enzymes crucial for the metabolism of carbohydrates. N-Methyl-1-deoxynojirimycin has garnered attention in biochemical research due to its potential applications in glycoprotein synthesis and its role in studying glycosylation processes.

Source

N-Methyl-1-deoxynojirimycin is synthesized chemically, although its parent compound, 1-deoxynojirimycin, can be derived from natural sources such as the mulberry tree (Morus alba) and various bacterial strains like Bacillus and Streptomyces species. The synthesis of N-methyl-1-deoxynojirimycin typically involves modifications to the molecular structure of 1-deoxynojirimycin to enhance its inhibitory properties against glucosidases.

Classification

N-Methyl-1-deoxynojirimycin falls under the category of iminosugars, which are characterized by their nitrogen-containing sugar-like structures. These compounds are notable for their biological activity, particularly as enzyme inhibitors.

Synthesis Analysis

Methods

The synthesis of N-Methyl-1-deoxynojirimycin can be achieved through several chemical methods. One common approach involves the methylation of 1-deoxynojirimycin using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. This reaction typically requires careful control of conditions to ensure high yield and purity.

Technical Details

The reaction mechanism generally follows an SN2 pathway where the nucleophilic hydroxyl group on the nitrogen atom attacks the electrophilic carbon in methyl iodide, resulting in the formation of N-Methyl-1-deoxynojirimycin. The purification process often includes chromatography techniques to isolate the desired product from unreacted starting materials and by-products.

Molecular Structure Analysis

Structure

N-Methyl-1-deoxynojirimycin has a complex molecular structure characterized by a piperidine ring with multiple hydroxyl groups. Its IUPAC name is (2R,3R,4R,5S)-2-(methylamino)-2,3,4-trihydroxypiperidine. The molecular formula is C6_6H13_13NO4_4, with a molecular weight of approximately 163.17 g/mol.

Data

The compound features stereochemical centers that contribute to its biological activity. The configuration around these centers is critical for its interaction with target enzymes, influencing both binding affinity and inhibitory potency.

Chemical Reactions Analysis

Reactions

N-Methyl-1-deoxynojirimycin acts primarily as an inhibitor of alpha-glucosidases, which are enzymes that catalyze the hydrolysis of glucosidic bonds in carbohydrates. The inhibition mechanism involves competitive binding to the active site of these enzymes, preventing substrate access and subsequent hydrolysis.

Technical Details

Studies have shown that N-Methyl-1-deoxynojirimycin exhibits an IC50_{50} value comparable to that of 1-deoxynojirimycin, indicating its effectiveness as an inhibitor. The compound's ability to interfere with glucosidase activity leads to altered glycoprotein processing in cellular systems.

Mechanism of Action

Process

The mechanism by which N-Methyl-1-deoxynojirimycin exerts its inhibitory effects involves binding to the active site of alpha-glucosidases. This binding prevents the enzyme from catalyzing the breakdown of oligosaccharides into monosaccharides, thereby affecting carbohydrate metabolism.

Data

Research indicates that treatment with N-Methyl-1-deoxynojirimycin results in an accumulation of specific oligosaccharides in cells due to inhibited processing by glucosidases. This accumulation can provide insights into glycoprotein biosynthesis and the role of carbohydrates in cellular functions.

Physical and Chemical Properties Analysis

Physical Properties

N-Methyl-1-deoxynojirimycin is typically a white crystalline solid at room temperature. It is soluble in water due to its polar nature but may exhibit limited solubility in organic solvents.

Chemical Properties

The compound's chemical properties include stability under standard laboratory conditions but may be sensitive to extreme pH or temperature variations. Its reactivity is primarily characterized by its interactions with enzymes rather than undergoing significant chemical transformations under normal conditions.

Applications

Scientific Uses

N-Methyl-1-deoxynojirimycin has several applications in scientific research:

  • Glycoprotein Studies: It is used as a tool to study glycoprotein biosynthesis and the role of carbohydrate structures in cell signaling.
  • Enzyme Inhibition Research: Its ability to inhibit alpha-glucosidases makes it valuable for exploring metabolic pathways related to carbohydrate digestion and absorption.
  • Therapeutic Potential: Due to its biological activity, there is ongoing research into its potential therapeutic applications for conditions such as diabetes and obesity by modulating carbohydrate metabolism.
Biosynthetic Pathways and Production Methodologies

Biotechnological Synthesis in Bacillus and Streptomyces Species

N-Methyl-1-deoxynojirimycin (N-Me-DNJ) originates from its precursor 1-deoxynojirimycin (DNJ), which is natively biosynthesized in specific bacterial strains. In Bacillus subtilis, the TYB gene cluster—comprising gabT1 (aminotransferase), yktc1 (phosphatase), and gutB1 (oxidoreductase)—orchestrates DNJ synthesis through a conserved biochemical pathway [2] [4]. This pathway initiates with D-glucose undergoing glycolysis to yield fructose-6-phosphate. Subsequent enzymatic steps include:

  • Transamination at C2 by GabT1, forming an amino intermediate
  • Dephosphorylation by Yktc1 to generate 2-amino-2-deoxy-D-mannitol (ADM)
  • Oxidation at C6 by GutB1, triggering spontaneous C2-N-C6 cyclization into mannojirimycin (MJ)
  • Epimerization and reduction to produce DNJ [2] [7]

Streptomyces lavendulae employs a similar pathway but exhibits higher metabolic versatility. Isotope tracing with ¹³C-glucose confirmed that its carbon skeleton undergoes C2-N-C6 cyclization, where C1 of glucose becomes C6 of DNJ [7]. Fermentation optimization in Streptomyces sp. SID9135 using lactose and soybean meal achieves DNJ titers of 640 mg/L, surpassing Bacillus yields (typically 100–500 mg/L) [4] [7]. The DNJ is then enzymatically methylated via S-adenosyl methionine (SAM)-dependent methyltransferases to yield N-Me-DNJ, though the specific methyltransferase remains uncharacterized.

Table 1: Key Microbial Strains for DNJ (N-Me-DNJ Precursor) Production

StrainSubstrateYieldOptimal Conditions
Bacillus subtilisSorbitol + Soybean peptone460 mg/L37°C, pH 7.0, 90 rpm shaking
Streptomyces sp. SID9135Lactose + Soybean meal640 mg/L29°C, 1 vvm aeration, pH <7.0
S. lavendulae UN-8Glucose + Yeast extract296.56 mg/LSodium citrate (5 g/L), sorbose (1 g/L) supplementation

Enzymatic Cascades in Azasugar Biosynthesis

The enzymatic conversion from glucose to DNJ—and subsequently to N-Me-DNJ—involves six conserved reactions:

  • Aminotransferase (GabT1): Transfers amino groups to fructose-6-phosphate using glutamate as a donor [2]
  • Phosphatase (Yktc1): Removes phosphate to enable ring cyclization [7]
  • Dehydrogenase (GutB1): Catalyzes regioselective oxidation at C6, forming a keto intermediate that spontaneously cyclizes to MJ [2] [7]
  • Epimerase: Converts MJ to nojirimycin (unidentified in microbes)
  • Reductase: Mediates dehydration/reduction to DNJ
  • Methyltransferase: Transfers methyl groups from SAM to DNJ’s nitrogen atom to form N-Me-DNJ [3]

Notably, substrate stereospecificity differs between species. While Bacillus and Streptomyces utilize C2-N-C6 cyclization, Commelina communis (dayflower) employs C1-N-C5 cyclization, evidenced by ¹³C1-glucose labeling at DNJ’s C1 position [1] [6]. GutB1 exhibits strict specificity for ADM, and its crystal structure reveals a conserved NAD+-binding domain critical for oxidation [7]. Methyltransferases favor DNJ over mannojirimycin due to conformational constraints.

Metabolic Engineering for Enhanced Yield Optimization

Three primary strategies augment N-Me-DNJ precursor (DNJ) production:

Genetic engineering in E. coli and Bacillus hosts focuses on:

  • Overexpressing rate-limiting enzymes (e.g., gutB1 variants with improved catalytic efficiency) [1]
  • Ribosome binding site (RBS) optimization to balance gabT1-yktc1-gutB1 expression [1]
  • CRISPR-Cas9-mediated knockout of competitive pathways (e.g., glycolysis shunt genes) [4]

Precision fermentation leverages metabolic inhibitors and precursor feeding:

  • In S. lavendulae, adding sodium citrate (TCA cycle enhancer) and iodoacetic acid (glycolysis inhibitor) increases DNJ titers 3.3-fold (296.56 mg/L vs. 90 mg/L control) [7]
  • Timed glucose feeding (7 g/L at 26 h) prevents carbon catabolite repression [7]

Bioprocessing innovations include:

  • Solid-state fermentation of mulberry leaves with Ganoderma lucidum, elevating DNJ content 2.74-fold (0.548% vs. 0.2% in raw leaves) via fungal enzymatic liberation [8] [9]
  • Immobilized cell reactors using Bacillus amyloliquefaciens for continuous DNJ extraction [4]

Table 2: Metabolic Engineering Approaches for Enhanced DNJ Yield

StrategyHost OrganismInterventionYield Increase
RBS OptimizationE. coliTuned gutB1 and gabT1 expression2.1-fold
Precursor FeedingS. lavendulaeSodium citrate + Sorbose + Iodoacetic acid3.3-fold
Fungal FermentationGanoderma lucidumMulberry leaf solid-state fermentation2.74-fold
CRISPR-Mediated EditingB. subtilisKnockout of pfkA (glycolysis gene)1.8-fold

Comparative Analysis of Microbial vs. Plant-Derived Production

N-Me-DNJ derivation relies on DNJ sourcing, with significant differences between plant and microbial platforms:

Yield and scalability:

  • Microbial systems achieve >500 mg/L DNJ in bioreactors (e.g., Streptomyces), while mulberry shoots contain only 0.3% DNJ by dry weight (3 mg/g) [1] [6].
  • Bacillus fermentations complete biosynthesis in 48–72 h, whereas mulberry requires >6 months for plant growth [4] [6].

Economic viability:

  • Microbial production costs are ~60% lower than botanical extraction due to higher yields and continuous processing [4].
  • Plant-based DNJ suffers from seasonal variability (DNJ in young leaves: 1.57–3.48 mg/g vs. mature leaves: 0.68–2.78 mg/g) and geographic constraints [6] [8].

Technical challenges:

  • Downstream processing: Plant extracts require complex purification to remove flavonoids and alkaloids, whereas microbial DNJ is secreted extracellularly [6].
  • Synthetic biology compatibility: Microbial genes (gutB1, gabT1) are readily engineerable, whereas plant DNJ pathways (partially unresolved in Morus alba) limit genetic optimization [1] [5].

Table 3: Production Metrics: Microbial vs. Plant-Derived DNJ

ParameterMicrobial ProductionPlant-Derived (Mulberry)
Raw Material CostLow (glucose, soybean meal)High (land, cultivation)
DNJ Concentration460–640 mg/L0.1–0.3% dry weight
Cycle Time2–5 days6–12 months
Purification ComplexityModerate (aqueous extraction)High (polyphenol removal)
ScalabilityIndustrial bioreactors (10,000 L)Limited by agricultural land

Properties

Product Name

N-Methyl-1-deoxynojirimycin

IUPAC Name

2-(hydroxymethyl)-1-methylpiperidine-3,4,5-triol

Molecular Formula

C7H15NO4

Molecular Weight

177.20 g/mol

InChI

InChI=1S/C7H15NO4/c1-8-2-5(10)7(12)6(11)4(8)3-9/h4-7,9-12H,2-3H2,1H3

InChI Key

AAKDPDFZMNYDLR-UHFFFAOYSA-N

SMILES

CN1CC(C(C(C1CO)O)O)O

Canonical SMILES

CN1CC(C(C(C1CO)O)O)O

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